molecular formula C19H17ClN2O3S2 B2888872 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide CAS No. 895456-48-1

3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

Cat. No.: B2888872
CAS No.: 895456-48-1
M. Wt: 420.93
InChI Key: AUQQHUPWAPXZHS-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a complex organic compound characterized by its sulfonyl and thiazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core thiazolyl and sulfonyl components. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The thiazolyl group can be reduced to form different derivatives.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized sulfonyl derivatives, reduced thiazolyl derivatives, and various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its sulfonyl and thiazolyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of UV stabilizers, flame retardants, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide exerts its effects depends on its molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the thiazolyl group could play a role in binding to specific biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzophenone: : Similar in having a chlorophenyl group.

  • Tolyl sulfonates: : Similar in having a tolyl group.

  • Thiazolyl derivatives: : Similar in having a thiazolyl group.

Uniqueness

What sets 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide apart from these compounds is the combination of sulfonyl and thiazolyl groups, which provides unique chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQHUPWAPXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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